molecular formula C11H8N2O2 B12908380 4-Benzoylpyridazin-3(2H)-one CAS No. 138366-12-8

4-Benzoylpyridazin-3(2H)-one

Cat. No.: B12908380
CAS No.: 138366-12-8
M. Wt: 200.19 g/mol
InChI Key: VMKRRKFPWMXKOS-UHFFFAOYSA-N
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Description

4-Benzoylpyridazin-3(2H)-one is an organic compound belonging to the pyridazine family Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by a benzoyl group attached to the fourth position of the pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoylpyridazin-3(2H)-one typically involves the homolytic alkylation and acylation of pyridazine derivatives. One common method includes the reaction of pyridazine with benzoyl radicals, which results in the formation of 4-benzoylpyridazine. This intermediate can then be oxidized using reagents such as potassium permanganate (KMnO4) or selenium dioxide (SeO2) to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Benzoylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, such as 4,5-dibenzoylpyridazine.

    Reduction: Reduction reactions can convert the compound into its corresponding carbinol.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Selenium dioxide (SeO2)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Organolithium reagents, Nucleophiles such as amines and alcohols

Major Products Formed:

    Oxidation: 4,5-Dibenzoylpyridazine

    Reduction: this compound carbinol

    Substitution: Various substituted pyridazines depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Benzoylpyridazin-3(2H)-one is primarily based on its ability to interact with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-Benzoylpyridazin-3(2H)-one can be compared with other pyridazine derivatives, such as:

    4-Benzylpyridazine: Similar structure but with a benzyl group instead of a benzoyl group.

    4,5-Dibenzoylpyridazine: Contains an additional benzoyl group at the fifth position.

    4-Benzoylpyrimidine: A similar compound with a pyrimidine ring instead of a pyridazine ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

138366-12-8

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

5-benzoyl-1H-pyridazin-6-one

InChI

InChI=1S/C11H8N2O2/c14-10(8-4-2-1-3-5-8)9-6-7-12-13-11(9)15/h1-7H,(H,13,15)

InChI Key

VMKRRKFPWMXKOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=NNC2=O

Origin of Product

United States

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